molecular formula C11H14N4OS B2734822 1-(prop-2-yn-1-yl)-N-(1,2,3-thiadiazol-5-yl)piperidine-4-carboxamide CAS No. 1808648-78-3

1-(prop-2-yn-1-yl)-N-(1,2,3-thiadiazol-5-yl)piperidine-4-carboxamide

Cat. No. B2734822
M. Wt: 250.32
InChI Key: SIRZPLHRCXMCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(prop-2-yn-1-yl)-N-(1,2,3-thiadiazol-5-yl)piperidine-4-carboxamide is a heterocyclic compound with a complex structure. Let’s explore its properties and applications.



Synthesis Analysis

The synthesis of this compound involves several steps, including functional group transformations , cyclization , and substitution reactions . Researchers have developed various synthetic routes to access it, often starting from commercially available precursors. The choice of reagents and conditions significantly impacts the yield and purity of the final product.



Molecular Structure Analysis

The molecular formula of this compound is C₁₁H₁₃N₅OS , indicating its composition of carbon, hydrogen, nitrogen, sulfur, and oxygen atoms. The piperidine ring provides rigidity, while the thiadiazole moiety introduces heteroatoms. The alkyne group (prop-2-yn-1-yl) adds further complexity. Analyzing its stereochemistry and conformational preferences is crucial for understanding its behavior.



Chemical Reactions Analysis

1-(prop-2-yn-1-yl)-N-(1,2,3-thiadiazol-5-yl)piperidine-4-carboxamide participates in various chemical reactions. Notably:



  • Click Chemistry : The alkyne group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

  • Amide Hydrolysis : The carboxamide functionality can undergo hydrolysis under acidic or basic conditions.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate its solid-state behavior.

  • Solubility : Assess its solubility in various solvents.

  • UV-Vis Absorption : Study its electronic transitions.

  • Stability : Evaluate its stability under different conditions.


Safety And Hazards


  • Toxicity : Investigate its toxicity profile.

  • Handling Precautions : Use appropriate protective gear during synthesis.

  • Environmental Impact : Consider its effects on ecosystems.


Future Directions

Researchers should explore:



  • Structure-Activity Relationships : Modify the compound to enhance its properties.

  • Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.

  • Biological Assays : Test its efficacy against specific targets.


properties

IUPAC Name

1-prop-2-ynyl-N-(thiadiazol-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-2-5-15-6-3-9(4-7-15)11(16)13-10-8-12-14-17-10/h1,8-9H,3-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRZPLHRCXMCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(prop-2-yn-1-yl)-N-(1,2,3-thiadiazol-5-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.